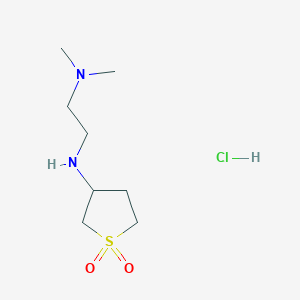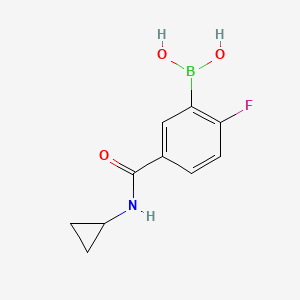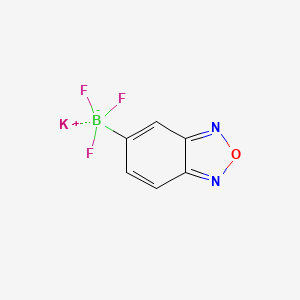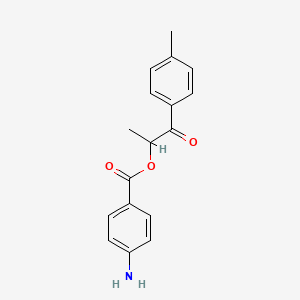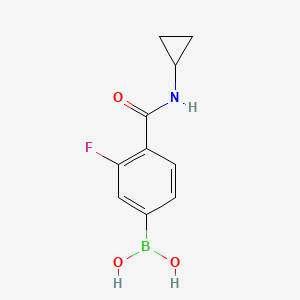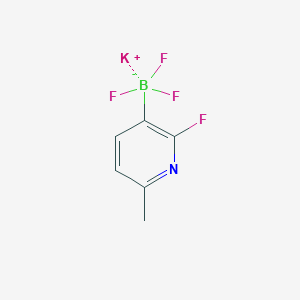
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one
Descripción general
Descripción
8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one (8-CFQ) is a synthetic compound that belongs to the family of quinoline derivatives. It is a colorless solid with a molecular weight of 343.9 g/mol and a melting point of 94°C. 8-CFQ is an important intermediate in the synthesis of several pharmaceuticals, such as the antifungal agent clotrimazole and the antiviral agent acyclovir. It has also been used in the development of new drugs for the treatment of cancer.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one, as a derivative of quinoline, has potential applications in the field of corrosion inhibition. Quinoline derivatives are recognized for their effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form stable chelating complexes with metallic surfaces through coordination bonding. This property makes them valuable in the development of anticorrosive materials, particularly in environments where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).
Medicinal Chemistry
In medicinal chemistry, quinoline derivatives have been extensively studied for their broad spectrum of biological activities. The core quinoline structure is a common motif in drug design due to its diverse pharmacological potential. Quinoline-based compounds have been explored for their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties, among others. The versatility of the quinoline scaffold allows for the synthesis of numerous derivatives, including 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one, which could be harnessed for various therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).
Green Chemistry
The synthesis and application of quinoline derivatives, including 8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one, align with the principles of green chemistry. Efforts are being made to develop environmentally friendly methods for synthesizing quinoline scaffolds that minimize the use of hazardous chemicals, solvents, and catalysts. These green chemistry approaches aim to reduce the environmental and health impacts associated with traditional synthetic methods, paving the way for sustainable development in chemical synthesis and pharmaceutical research (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).
Optoelectronic Materials
The structural attributes of quinoline derivatives, including the ability to form π-extended conjugated systems, make them valuable in the field of optoelectronics. These compounds are being investigated for their potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and its derivatives into optoelectronic materials can enhance the performance of these devices, contributing to advances in technology and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Propiedades
IUPAC Name |
8-chloro-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNFVJUPOHMFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670617 | |
| Record name | 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-6-(trifluoromethyl)quinolin-4(1H)-one | |
CAS RN |
1065092-49-0 | |
| Record name | 8-Chloro-6-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065092-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine dihydrochloride](/img/structure/B1454256.png)
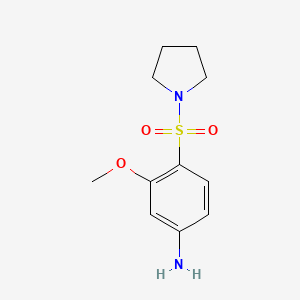
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)

